

# Spectroscopic Profile of 2-Vinylnaphthalene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Vinylnaphthalene

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This technical guide provides an in-depth overview of the key spectroscopic data for **2-Vinylnaphthalene** (CAS No. 827-54-3), a crucial monomer in the synthesis of various polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and further research applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **2-Vinylnaphthalene**. The data presented below was obtained in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Vinylnaphthalene** provides detailed information about the proton environments within the molecule. The predicted spectrum, typically recorded at 400 or 500 MHz, reveals distinct signals for the aromatic and vinyl protons.<sup>[1]</sup>

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment                    |
|---------------------------------|--------------|--------------------------|-------------------------------|
| 7.89-7.92                       | m            | -                        | 3H (Aromatic)                 |
| 7.86                            | s            | -                        | 1H (Aromatic)                 |
| 7.76                            | dd           | 8.5, 2.0                 | 1H (Aromatic)                 |
| 7.57                            | m            | -                        | 2H (Aromatic)                 |
| 7.01                            | dd           | 17.5, 11.0               | 1H (Vinyl, -CH=)              |
| 6.01                            | d            | 17.5                     | 1H (Vinyl, =CH <sub>2</sub> ) |
| 5.47                            | d            | 11.0                     | 1H (Vinyl, =CH <sub>2</sub> ) |

Table 1: <sup>1</sup>H NMR spectroscopic data for 2-Vinylnaphthalene in CDCl<sub>3</sub>.[\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR data by providing information on the carbon skeleton of **2-Vinylnaphthalene**. The spectrum is typically recorded in CDCl<sub>3</sub>.

| Chemical Shift ( $\delta$ ) ppm | Assignment             |
|---------------------------------|------------------------|
| 137.1                           | Quaternary Aromatic C  |
| 134.9                           | Quaternary Aromatic C  |
| 133.6                           | Vinyl -CH=             |
| 133.3                           | Quaternary Aromatic C  |
| 128.4                           | Aromatic CH            |
| 128.2                           | Aromatic CH            |
| 127.8                           | Aromatic CH            |
| 126.5                           | Aromatic CH            |
| 126.3                           | Aromatic CH            |
| 125.8                           | Aromatic CH            |
| 123.6                           | Aromatic CH            |
| 114.2                           | Vinyl =CH <sub>2</sub> |

Table 2: <sup>13</sup>C NMR spectroscopic data for 2-Vinylnaphthalene in CDCl<sub>3</sub>. Data sourced from SpectraBase.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **2-Vinylnaphthalene**. The spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic and vinyl moieties.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| 3100-3000                      | Medium        | Aromatic C-H Stretch               |
| ~3080                          | Medium        | Vinyl =C-H Stretch                 |
| 1680-1640                      | Medium        | Alkene -C=C- Stretch               |
| 1600-1450                      | Medium-Strong | Aromatic C-C Stretch (in-ring)     |
| 1000-650                       | Strong        | =C-H Bend (alkene)                 |
| 900-675                        | Strong        | C-H "out-of-plane" bend (aromatic) |

Table 3: Characteristic IR absorption bands for 2-Vinylnaphthalene.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of **2-Vinylnaphthalene**. The spectrum, typically recorded in a solvent such as chloroform or dichloroethane, exhibits strong absorption in the UV region. The experimental UV-Visible spectrum for **2-Vinylnaphthalene** has been recorded in the 200-400 nm range. The observed absorption bands are due to  $\pi \rightarrow \pi^*$  transitions within the naphthalene ring system and the vinyl group. The absorption spectrum for poly(**2-vinylnaphthalene**) in chloroform shows a range from approximately 250 nm to 350 nm.<sup>[3]</sup>

| $\lambda_{\text{max}}$ (nm) | Molar Absorptivity ( $\epsilon$ ) | Solvent | Transition              |
|-----------------------------|-----------------------------------|---------|-------------------------|
| ~282                        | ~5,600                            | Ethanol | $\pi \rightarrow \pi$   |
| ~320                        | ~1,300                            | Ethanol | $\pi \rightarrow \pi$   |
| ~333                        | ~1,000                            | Ethanol | $\pi \rightarrow \pi^*$ |

Table 4: UV-Vis absorption data for 2-Vinylnaphthalene.

## Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.

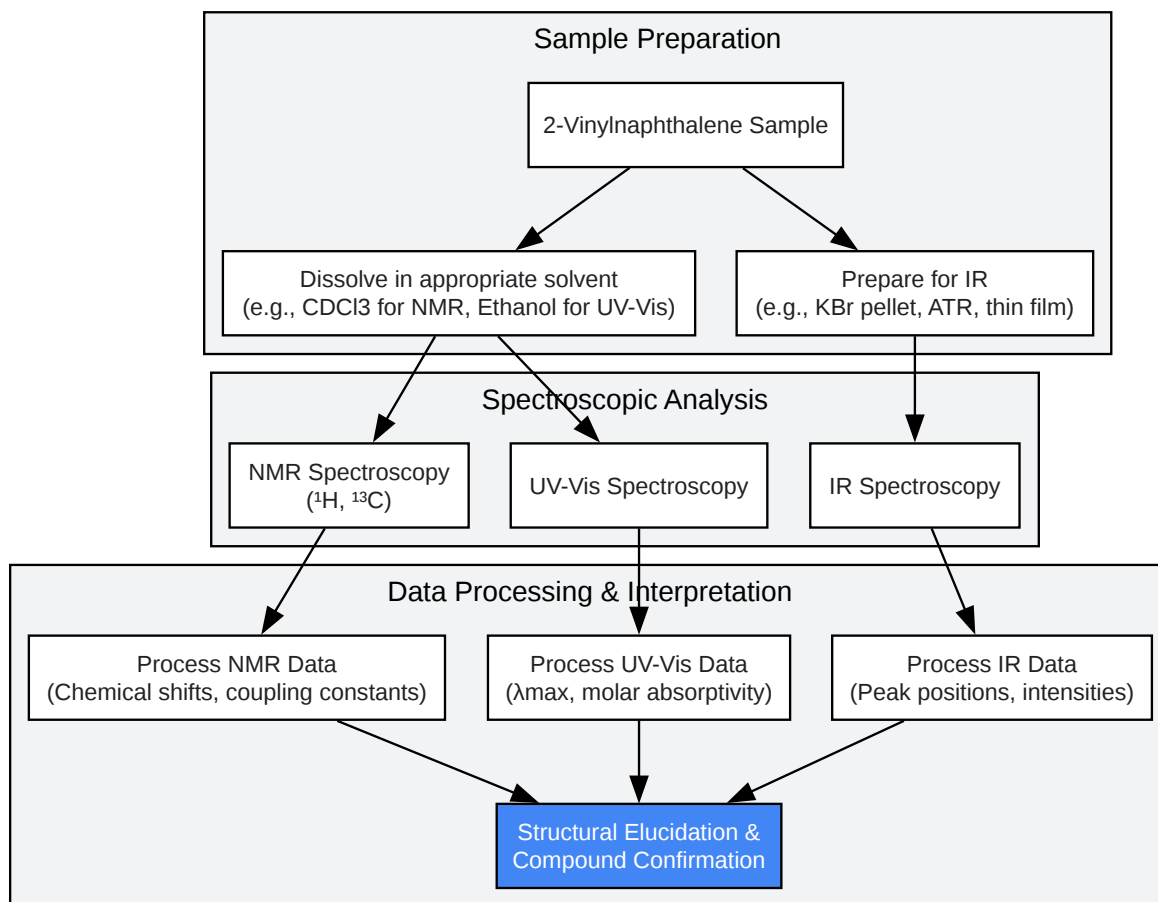
**NMR Spectroscopy:** A sample of **2-Vinylnaphthalene** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**IR Spectroscopy:** The IR spectrum can be obtained using various techniques. For solid samples, a KBr (potassium bromide) disc may be prepared by grinding the sample with KBr and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with an ATR crystal.<sup>[4]</sup> For soluble samples, a thin film can be cast from a solution (e.g., in chloroform) onto a salt plate. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

**UV-Vis Spectroscopy:** A dilute solution of **2-Vinylnaphthalene** is prepared in a suitable UV-transparent solvent, such as ethanol, chloroform, or 1,2-dichloroethane. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2-Vinylnaphthalene**.



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Caption: A generalized workflow for the spectroscopic analysis of **2-Vinylnaphthalene**.

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## References

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